molecular formula C10H12ClN3 B1521500 5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride CAS No. 1240217-89-3

5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride

Cat. No. B1521500
CAS RN: 1240217-89-3
M. Wt: 209.67 g/mol
InChI Key: WAOFHNCHKMNFHV-UHFFFAOYSA-N
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Description

5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C10H11N3•HCl and a molecular weight of 209.68 .


Molecular Structure Analysis

The molecular structure of 5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride consists of a pyrazole ring attached to a tolyl group (a methyl-substituted phenyl group). The compound also includes an amine group and a hydrochloride moiety .

Scientific Research Applications

Synthesis and Chemical Properties

  • Regiospecific Synthesis : 5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride is utilized in the synthesis of 5-silyl azoles, demonstrating its role in the preparation of silylpyrazoles functionalized at C-4 with groups challenging to introduce by electrophilic substitution of the pyrazole nucleus (Cuadrado, González-Nogal, & Valero, 2002).
  • Synthesis of Antiproliferative Compounds : It's a precursor for novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid, showing significant antiproliferative activities against human cancer cell lines, indicating its potential in cancer treatment research (Cankara Pirol et al., 2014).

Corrosion Inhibition

  • Mild Steel Corrosion Inhibition : Derivatives of this compound have been explored as corrosion inhibitors for mild steel in acidic media. Their high inhibition efficiency and the ability to adsorb on the mild steel surface make them valuable in industrial applications, preventing material degradation (Lgaz et al., 2018); (Lgaz et al., 2020).

Synthesis of Bioactive Compounds

  • Assembly of Bioactive Compounds : This compound serves as a building block in the synthesis of bioactive compounds, including polysubstituted pyrazoles and isoxazoles, potentially valuable for pharmaceutical development (Chagarovskiy et al., 2016).

Material Science and Polymerization

  • Polymerization Catalyst : It's involved in oligomerization and polymerization of ethylene, crucial in material science for producing polymers with specific properties. The catalyst's behavior is dependent on the co-catalyst and solvent used, highlighting its versatility in industrial chemistry (Obuah et al., 2014).

Metal Uptake and Environmental Applications

  • Metal Uptake in Environmental Cleanup : Pyrazole-containing ligands derived from this compound show high metal-uptake capacities, especially for Cu2+. They are significant in environmental cleanup and recovery of valuable metals from waste streams (Berkel et al., 1997).

properties

IUPAC Name

5-(2-methylphenyl)-1H-pyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.ClH/c1-7-4-2-3-5-8(7)9-6-10(11)13-12-9;/h2-6H,1H3,(H3,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOFHNCHKMNFHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NN2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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